N-ethyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-phenylacetamide
Description
Properties
IUPAC Name |
N-ethyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-2-27(18-8-4-3-5-9-18)24(30)23(29)20-16-26(21-11-7-6-10-19(20)21)17-22(28)25-12-14-31-15-13-25/h3-11,16H,2,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYSTHAIRHSORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-phenylacetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by a morpholine moiety.
Attachment of the Phenylacetamide Group: The phenylacetamide group can be attached through amide bond formation, typically using coupling reagents such as carbodiimides (e.g., DCC) or using activated esters.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases or acids depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-ethyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Pharmacology: The compound can be studied for its interactions with biological targets such as enzymes, receptors, and ion channels.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the phenylacetamide group can interact with hydrophobic pockets in the target proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Variations
The target compound’s uniqueness lies in its substitution pattern:
- Indole core : Position 1 is substituted with a 2-(morpholin-4-yl)-2-oxoethyl group, while position 3 is linked to a 2-oxoacetamide.
- Acetamide side chains : N-ethyl and N-phenyl groups provide steric bulk and lipophilicity.
Comparisons with analogs (Table 1) highlight how structural modifications influence properties:
Table 1: Structural and Functional Comparison
Impact of Substituents on Pharmacological Properties
- Morpholine vs. Azepane/Piperidine : Morpholine’s oxygen atom improves water solubility and hydrogen-bonding capacity compared to azepane or piperidine derivatives .
- Aromatic vs. Alkyl Side Chains : N-phenyl and N-pyridyl groups (as in D-24851) enhance binding to hydrophobic pockets in proteins like tubulin, while ethyl groups reduce steric hindrance .
- Halogenation : Chloro- or fluoro-substitutions (e.g., TCS 1105) improve metabolic stability and membrane permeability .
Morpholinone Derivatives
describes morpholinone-core synthesis via lactonization and reductive amination, applicable to the target compound’s morpholine subunit .
Pharmacological and Biochemical Insights
- Tubulin Inhibition : D-24851’s activity suggests that indole acetamides with bulky aromatic groups (e.g., pyridyl, chlorobenzyl) disrupt microtubule assembly .
- Antimicrobial Potential: Compounds with hydrazine linkers () show antimicrobial activity, though the target compound’s morpholine group may redirect selectivity .
- Receptor Modulation : Morpholine-containing analogs (e.g., E244-0506) are often screened for CNS targets due to balanced solubility and lipophilicity .
Biological Activity
N-ethyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-phenylacetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring, an indole moiety, and an acetamide group, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 393.49 g/mol.
Structural Formula
Synthesis
The synthesis of this compound typically involves multiple synthetic steps, including the preparation of the indole derivative and subsequent modifications to introduce the morpholine and acetamido groups. The reaction conditions often require organic solvents and catalysts to achieve high purity and yield.
Antimicrobial Properties
Research indicates that compounds similar to N-ethyl derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related indole derivatives possess antibacterial properties against various Gram-positive and Gram-negative bacteria. The agar disc-diffusion method has been employed to evaluate the antibacterial efficacy of these compounds, revealing effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .
The proposed mechanism of action for similar compounds involves the inhibition of DNA synthesis through the formation of reactive radical species that disrupt cellular functions. This is particularly relevant for compounds targeting anaerobic bacteria, where resistance has been noted against traditional antibiotics .
Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial activity of N-substituted indole derivatives, including N-ethyl variants. The results indicated a significant reduction in bacterial growth for E. coli and P. mirabilis, with minimum inhibitory concentrations (MIC) ranging from 6 µM to 200 nM depending on the specific compound structure .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| N-Ethyl Indole Derivative | E. coli | 200 |
| N-Ethyl Indole Derivative | P. mirabilis | 6 |
Study 2: In Vivo Efficacy
In vivo studies have demonstrated that certain indole-based compounds can effectively reduce inflammation and bacterial load in animal models infected with resistant strains of bacteria. These findings underscore the potential therapeutic applications of such compounds in treating infections where conventional antibiotics fail .
Q & A
Basic: What are the optimal synthetic routes for preparing N-ethyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-phenylacetamide?
Methodological Answer:
The synthesis typically involves multi-step functionalization of the indole and morpholine moieties. A key intermediate is the tert-butyl ester precursor (e.g., compound 44 in ), which undergoes alkylation, acylation, or sulfonylation. For example:
Alkylation: React the intermediate with acetyl chloride in CH₂Cl₂ using Na₂CO₃ as a base, followed by purification via gradient silica gel chromatography (MeOH/CH₂Cl₂) and recrystallization from ethyl acetate .
Reductive Amination: Introduce substituents via aldehydes/ketones under hydrogenation conditions to form N-alkyl derivatives (e.g., compounds 45–47 in ) .
Critical Parameters: Reaction time (12–24 hours), solvent polarity, and stoichiometric control of acylating agents to avoid over-substitution.
Basic: How can researchers validate the structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy: Confirm regiochemistry via ¹H and ¹³C NMR. For example, the indole C3 proton appears as a triplet (δ ~4.90 ppm) in CDCl₃, while morpholine protons resonate as multiplets (δ 3.31–3.55 ppm) .
- Mass Spectrometry: ESI/APCI(+) detects [M+H]⁺ and [M+Na]⁺ ions (e.g., m/z 347 and 369 for acetylated derivatives) .
- HPLC-PDA/MS: Monitor purity (>95%) and detect trace byproducts.
Advanced: What strategies address contradictions in regioselectivity during indole functionalization?
Methodological Answer:
Regioselectivity challenges arise during alkylation at the indole N1 position. Mitigation strategies include:
- Steric Control: Use bulky electrophiles (e.g., 2,2,2-trifluoroethyl trifluoromethanesulfonate) to favor N1 substitution over C2/C3 .
- Catalytic Optimization: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures precise triazole formation (e.g., ’s click chemistry approach) .
- Computational Modeling: DFT calculations predict transition-state energies to guide reagent selection.
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological Answer:
Design a SAR library by modifying:
Morpholine Substituents: Replace the 4-oxo group with sulfonyl or acyl groups (e.g., compounds 52–53 in ) to assess electron-withdrawing effects .
Indole Modifications: Introduce halogens (e.g., Cl, Br) at C5/C6 to evaluate steric and electronic impacts on bioactivity (see for tubulin inhibition analogs) .
Pharmacophore Mapping: Use in vitro assays (e.g., kinase inhibition) paired with molecular docking (AutoDock Vina) to correlate substituents with target binding.
Advanced: How should researchers resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
Discrepancies in NMR or MS data may arise from:
- Tautomerism: Indole NH protons can exchange rapidly, causing signal broadening. Use DMSO-d₆ to stabilize tautomers .
- Residual Solvents: Peaks from CH₂Cl₂ (δ 5.32 ppm) or ethyl acetate (δ 1.25 ppm) may overlap; employ high-vacuum drying.
- Diastereomers: Chiral centers (e.g., morpholine derivatives) require 2D NMR (COSY, NOESY) for stereochemical assignment .
Advanced: What catalytic systems enhance yield in reductive amination steps?
Methodological Answer:
Palladium-catalyzed reductive cyclization ( ) using formic acid derivatives as CO surrogates improves efficiency:
- Catalyst: Pd(OAc)₂ with PPh₃ ligands.
- Conditions: 80°C in DMF/H₂O, 12 hours.
- Yield Optimization: Pre-reduce nitro intermediates to amines before coupling (e.g., 70–85% yields reported for similar indole-morpholine systems) .
Basic: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Thermal Stability: Decomposes above 150°C; store at –20°C under argon.
- Light Sensitivity: Indole derivatives are prone to photodegradation; use amber vials.
- Hydrolytic Stability: The morpholine-2-one ring is susceptible to base-catalyzed hydrolysis; avoid aqueous basic conditions .
Advanced: How can researchers design in vivo studies for this compound?
Methodological Answer:
- Pharmacokinetics: Use LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability in rodent models.
- Metabolite Profiling: Identify Phase I/II metabolites via hepatocyte incubation and HRMS.
- Toxicity Screening: Conduct Ames tests and hERG channel assays to prioritize lead candidates (e.g., ’s quinazolinone analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
